Estradiol 17-Valerate-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol 17-Valerate-d9 is a deuterium-labeled synthetic estrogen. It is a derivative of estradiol valerate, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of estradiol valerate, as well as in hormone replacement therapy and other medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid, where deuterium is incorporated into the valeric acid moiety. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the estradiol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the valerate ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base or acid catalyst
Major Products Formed:
Oxidation: Formation of estrone or estradiol-17-carboxylic acid.
Reduction: Formation of estradiol-17-alcohol.
Substitution: Formation of various estradiol ester derivatives
Wissenschaftliche Forschungsanwendungen
Estradiol 17-Valerate-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of metabolic pathways and pharmacokinetics due to its deuterium labeling.
Biology: Employed in studies of estrogen receptor interactions and hormone signaling pathways.
Medicine: Investigated for its potential in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes for hormone-based drugs .
Wirkmechanismus
Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This results in a wide range of physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Estradiol 17-Valerate-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Estradiol Valerate: The non-deuterated form, commonly used in hormone replacement therapy.
Estradiol Acetate: Another ester derivative of estradiol, used for similar medical applications.
Estradiol Benzoate: A shorter-chain ester of estradiol, also used in hormone therapy
This compound stands out due to its enhanced stability and distinct isotopic signature, making it a valuable tool in pharmacokinetic and metabolic studies .
Eigenschaften
CAS-Nummer |
1316648-98-2 |
---|---|
Molekularformel |
C23H32O3 |
Molekulargewicht |
365.561 |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2 |
InChI-Schlüssel |
RSEPBGGWRJCQGY-NLDCXAQVSA-N |
SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Synonyme |
(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d9; Estradiol Valerate-d9; 3-Hydroxy-17β-(valeroyl-d9)oxyestra-1,3,5(10)-triene; Atladiol-d9; Climaval-d9; Deladiol; -d9 Delestrogen-d9; Delestrogen 4x-d9; Estradiol 17β-Valerate-d9; Estradiol Valer |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.